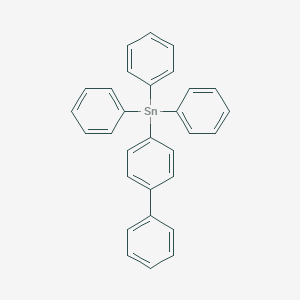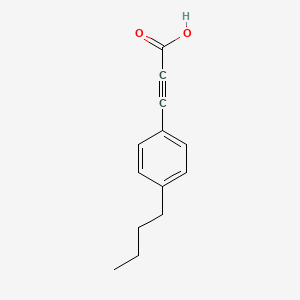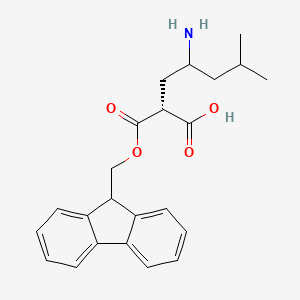
1,1-Difluorohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorohept-1-ene is an organofluorine compound with the molecular formula C7H12F2 It is characterized by the presence of two fluorine atoms attached to the first carbon of a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Difluorohept-1-ene can be synthesized through the fluorination of hept-1-ene. One common method involves the use of hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of fluorine atoms to the desired position on the heptene chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluorohept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Heptane.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,1-Difluorohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Difluorohept-1-ene involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: Known for its applications in organic synthesis and as a building block for more complex molecules.
Uniqueness: 1,1-Difluorohept-1-ene is unique due to its longer carbon chain and the specific positioning of the fluorine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C7H12F2 |
|---|---|
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
1,1-difluorohept-1-ene |
InChI |
InChI=1S/C7H12F2/c1-2-3-4-5-6-7(8)9/h6H,2-5H2,1H3 |
Clé InChI |
CHOOIXAAVMMENN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




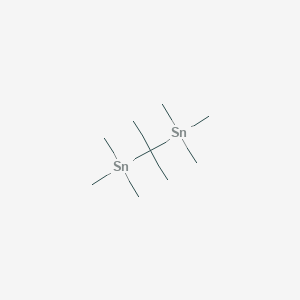
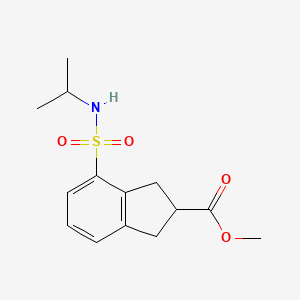

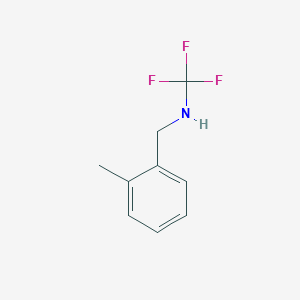


![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)
